Cas no 1261980-10-2 (3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid)

3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-[BENZO(B)THIOPHEN-2-YL]-5-NITROBENZOIC ACID
- 3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid
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- MDL: MFCD18321103
- インチ: 1S/C15H9NO4S/c17-15(18)11-5-10(6-12(7-11)16(19)20)14-8-9-3-1-2-4-13(9)21-14/h1-8H,(H,17,18)
- InChIKey: GBRWEDVMNLKZBY-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC=CC=2C=C1C1C=C(C=C(C(=O)O)C=1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 424
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 111
3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB328311-5 g |
3-[Benzo(b)thiophen-2-yl]-5-nitrobenzoic acid, 95%; . |
1261980-10-2 | 95% | 5g |
€1159.00 | 2023-05-19 | |
abcr | AB328311-5g |
3-[Benzo(b)thiophen-2-yl]-5-nitrobenzoic acid, 95%; . |
1261980-10-2 | 95% | 5g |
€1159.00 | 2025-02-20 |
3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid 関連文献
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acidに関する追加情報
3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid (CAS No. 1261980-10-2): A Comprehensive Overview
3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid (CAS No. 1261980-10-2) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its distinctive benzothiophene and nitrobenzoic acid moieties, exhibits a range of biological activities and potential applications in drug discovery and development.
The molecular structure of 3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid consists of a benzothiophene ring fused to a nitrobenzoic acid moiety. The benzothiophene ring is a heterocyclic aromatic compound that is widely used in the synthesis of various pharmaceuticals due to its favorable pharmacological properties. The nitro group, on the other hand, imparts strong electron-withdrawing effects, which can influence the compound's reactivity and biological activity.
Recent studies have highlighted the potential of 3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation.
In the context of cancer research, 3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid has been found to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the PI3K/Akt pathway, which is frequently dysregulated in various types of cancer. This makes it a promising candidate for further investigation as a potential anticancer agent.
Beyond its therapeutic applications, 3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid is also an important intermediate in the synthesis of other bioactive compounds. Its unique structural features make it a valuable building block for the development of novel drugs with improved pharmacological profiles. For example, researchers have utilized this compound as a starting material for the synthesis of new derivatives with enhanced potency and selectivity.
The synthesis of 3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid involves several well-established chemical reactions. One common approach involves the reaction of 3-bromobenzoic acid with 2-benzothiopheneboronic acid in the presence of a palladium catalyst to form the corresponding arylated product, followed by nitration to introduce the nitro group. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.
In terms of safety and handling, it is important to note that while 3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid is not classified as a hazardous material, standard laboratory safety protocols should be followed when handling this compound. Proper personal protective equipment (PPE) such as gloves and goggles should be worn to prevent skin contact and inhalation.
The future prospects for 3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid are promising. Ongoing research aims to further elucidate its mechanism of action and explore its potential in combination therapies with existing drugs. Additionally, efforts are being made to develop more efficient synthetic methods to improve its accessibility for both academic and industrial applications.
In conclusion, 3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid (CAS No. 1261980-10-2) is a multifaceted compound with significant potential in various fields of chemistry and medicine. Its unique structure and biological activities make it an attractive target for further research and development. As new findings continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding of disease mechanisms and developing novel therapeutic strategies.
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